

Application Note: High-Throughput Lipid Extraction Using Methyl-tert-Butyl Ether (MTBE)

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Compound of Interest

Compound Name: *Butyl methyl ether*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Lipidomics, the large-scale study of cellular lipids, is a critical field in understanding disease mechanisms, identifying biomarkers, and developing new therapeutics. The accuracy and comprehensiveness of any lipidomic analysis fundamentally depend on the quality of the lipid extraction from the biological sample. For decades, the "gold standard" methods have been the chloroform-based protocols developed by Folch and Bligh & Dyer.^{[1][2]} While effective, these methods utilize chloroform, a toxic and carcinogenic solvent, and involve collecting the lower organic phase, which can be cumbersome and difficult to automate.

This application note details a robust and efficient lipid extraction protocol using methyl-tert-butyl ether (MTBE). Introduced as a safer and more user-friendly alternative, the MTBE method demonstrates comparable or even superior extraction efficiency for a wide range of lipid classes.^{[1][3]} Its key advantages include the use of a less toxic solvent and the formation of the lipid-containing organic phase as the upper layer, which simplifies collection, minimizes losses, and is highly amenable to high-throughput automated workflows.^{[1][3]}

Principle of the Method The MTBE protocol is a biphasic liquid-liquid extraction method. The procedure begins by homogenizing the sample in a single-phase mixture of MTBE and methanol. This ensures intimate contact between the solvents and the sample matrix, allowing for the efficient solubilization of lipids while precipitating macromolecules like proteins.^{[4][5]}

Subsequently, the addition of water induces a phase separation. Due to the low density of MTBE (0.74 g/mL) compared to water, two distinct phases are formed: an upper, lipid-rich

organic phase (MTBE) and a lower aqueous phase (methanol/water) containing polar metabolites.[1][4] The precipitated proteins form a solid pellet at the bottom of the tube, below the aqueous phase.[1][3] This clear separation allows for the simple and clean collection of the upper organic layer, which contains the extracted lipids.[1]

Experimental Protocol

This protocol is a general guideline and can be adapted for various biological samples such as plasma, serum, tissues, and cell cultures.

Materials and Reagents

- Methyl-tert-butyl ether (MTBE), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, MS-grade or ultrapure
- Internal standards appropriate for the lipid classes under investigation
- Glass tubes with Teflon-lined caps or 2 mL Eppendorf tubes
- Vortex mixer
- Orbital shaker/thermomixer
- Refrigerated centrifuge
- Pipettes and tips
- Vacuum centrifuge (e.g., SpeedVac) or nitrogen evaporator

Sample Preparation

- Tissues: Weigh approximately 20-50 mg of frozen tissue. Homogenize in ice-cold methanol or 0.1% ammonium acetate solution.[6][7]
- Plasma/Serum: Use 20-100 μ L of sample per extraction.[1][8]

- Adherent Cells: Scrape cells in a suitable buffer and centrifuge to obtain a cell pellet.
- Suspension Cells: Centrifuge the cell suspension to obtain a cell pellet of a known cell number (e.g., 1×10^6 cells).

Step-by-Step Procedure

- Homogenization: To your sample aliquot (e.g., 100 μ L plasma or homogenized tissue), add 1.5 mL of methanol.[\[1\]](#) If using internal standards, they should be added at this stage. Vortex vigorously for 10-30 seconds.
- Lipid Solubilization: Add 5 mL of MTBE.[\[1\]](#) Cap the tube securely and incubate for 1 hour at room temperature on an orbital shaker.[\[1\]](#)[\[6\]](#) This step ensures the thorough extraction of lipids into the single-phase solvent system.
- Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation.[\[1\]](#) Vortex for 1 minute and then let the sample stand at room temperature for 10 minutes.
- Centrifugation: Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C.[\[1\]](#)[\[6\]](#)[\[9\]](#) This will result in three distinct layers: the upper organic phase containing lipids, the lower aqueous phase, and a solid pellet of precipitated protein at the bottom.
- Collection of Organic Phase: Carefully collect the upper organic phase (~1.6 mL) using a pipette and transfer it to a new clean glass tube. Be cautious not to disturb the lower phase or the protein pellet.[\[1\]](#)[\[9\]](#)
- Re-extraction (Optional but Recommended): To maximize lipid recovery, the lower phase can be re-extracted. Add 2 mL of a solvent mixture mimicking the upper phase composition (prepared by mixing MTBE/methanol/water at a 10:3:2.5 v/v/v ratio and collecting the upper layer).[\[1\]](#) Vortex, centrifuge as in Step 4, and combine the second upper phase with the first one.
- Drying: Evaporate the combined organic phases to dryness under a stream of nitrogen or using a vacuum centrifuge.[\[1\]](#)[\[9\]](#)
- Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., 100-200 μ L of Acetonitrile/Isopropanol/Water 65:30:5 v/v/v for

LC-MS analysis).[6][9] Vortex briefly, centrifuge to pellet any insoluble debris, and transfer the supernatant to an analysis vial. Store at -80°C until analysis.[9]

Data Presentation

The MTBE method provides excellent lipid recovery and reproducibility, often outperforming or matching traditional methods.

Table 1: Comparison of Lipid Extraction Efficiency (Relative Recovery) This table summarizes findings on the extraction efficiency of the MTBE method compared to the well-established Bligh & Dyer and Folch protocols for major lipid classes from human plasma. The data indicates that the MTBE method provides similar or slightly better recoveries for most lipid classes.

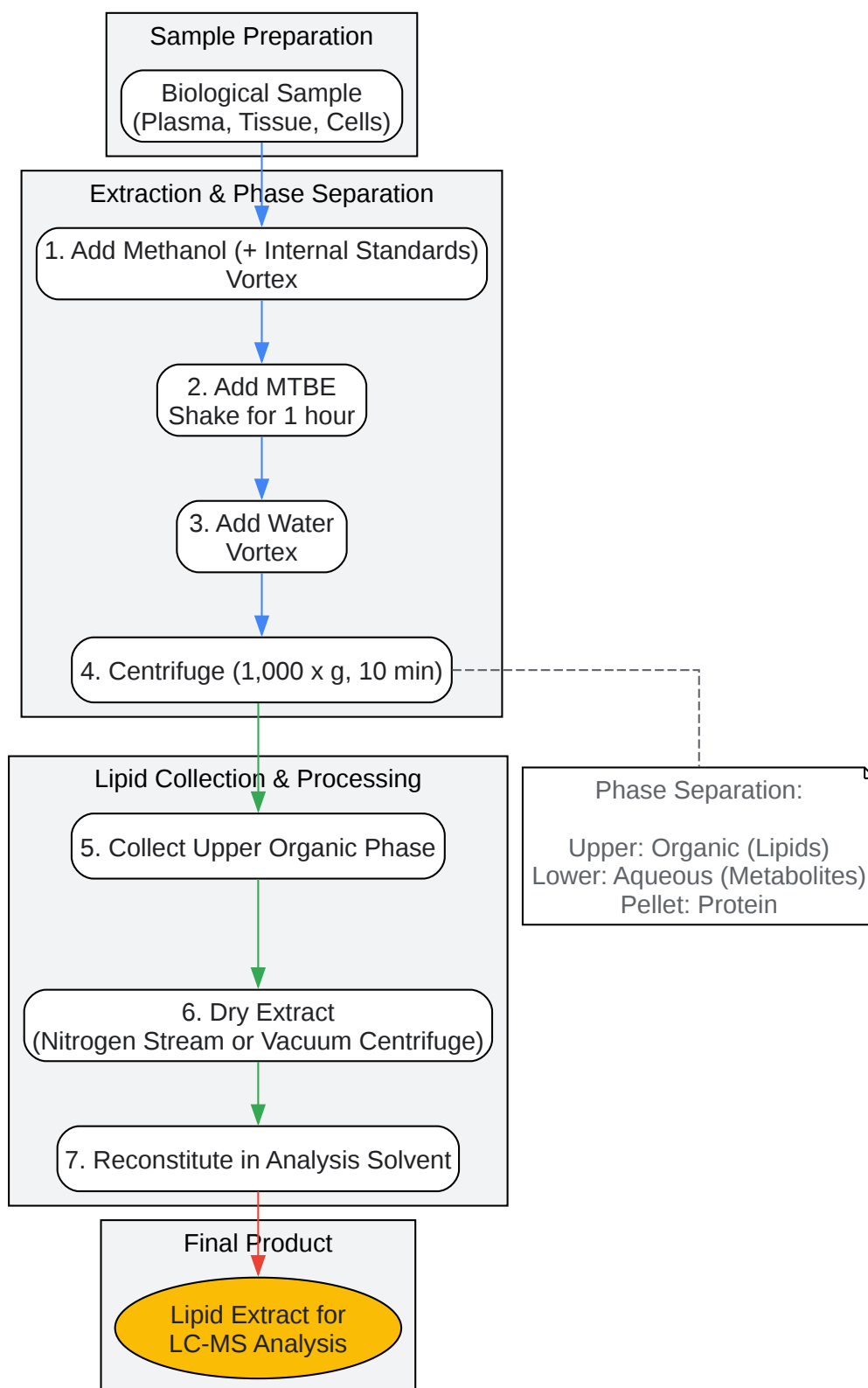
Lipid Class	MTBE vs. Bligh & Dyer	MTBE vs. Folch	Notes
Phosphatidylcholine (PC)	Similar Recovery	Similar Recovery	MTBE is highly effective for major phospholipids.[1][3]
Sphingomyelin (SM)	Similar Recovery	Similar Recovery	Efficient extraction of sphingolipids is observed.[1]
Lysophosphatidylcholine (LPC)	Similar Recovery	Lower Recovery	Some studies report lower recovery for polar lysolipids compared to Folch.[10]
Phosphatidylethanolamine (PE)	Similar Recovery	Similar Recovery	Comparable performance for another major phospholipid class.[1][3]
Ceramides (Cer)	Slightly Better Recovery	Similar Recovery	MTBE may offer advantages for certain less polar lipids.[1]
Triacylglycerols (TG)	Similar Recovery	Similar Recovery	Effective for neutral lipids.[10]
Cholesterol Esters (CE)	Similar Recovery	Similar Recovery	Effective for neutral lipids.[1]

Table 2: Reproducibility of Lipid Extraction Methods Reproducibility is critical for comparative lipidomics. The MTBE method demonstrates excellent reproducibility, as shown by its low coefficient of variation (%CV).

Extraction Method	Median %CV	Reference
Matyash (MTBE)	11.8%	[11]
Folch	16.2%	[11]
Bligh & Dyer	18.1%	[11]

Visualized Workflow

The following diagram illustrates the key steps in the MTBE lipid extraction protocol.



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Caption: Workflow for lipid extraction using the MTBE protocol.

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